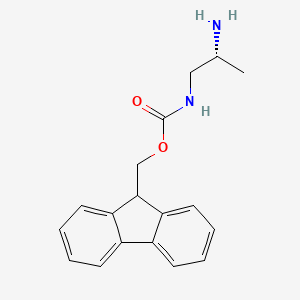

(R)-1-N-Fmoc-propane-1,2-diamine HCl

Description

Significance of Chiral Building Blocks in Modern Organic Chemistry

Chiral 1,2-diamines are a particularly important class of building blocks due to their prevalence in biologically active molecules and their utility as chiral ligands in metal-catalyzed reactions and as organocatalysts. nih.govyale.edu The precise spatial arrangement of the two amino groups allows for the formation of well-defined chiral environments, which can direct the stereochemical outcome of a reaction with high selectivity. The synthesis of these chiral diamines has been an area of considerable research interest, with various methods developed for their preparation. nih.govresearchgate.net

Strategic Importance of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amine Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is widely used in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). nih.govnih.gov Its popularity stems from its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This orthogonality allows for the selective deprotection of the Fmoc group without affecting other acid-labile protecting groups that may be present in the molecule.

The Fmoc group offers several advantages in synthesis:

Mild Deprotection Conditions: Cleavage with weak bases like piperidine preserves other sensitive functional groups. nih.gov

Stability: It is stable to a variety of reagents and conditions, including acids.

Monitoring: The cleavage byproduct, dibenzofulvene, has a strong UV absorbance, allowing for the straightforward monitoring of the deprotection step. nih.gov

These features make the Fmoc group a strategic choice for multi-step syntheses where precise control over the reactivity of different functional groups is essential.

Research Trajectory of (R)-1-N-Fmoc-propane-1,2-diamine HCl as a Versatile Synthetic Intermediate

(R)-1-N-Fmoc-propane-1,2-diamine hydrochloride stands as a valuable chiral building block that combines the stereochemical information of (R)-1,2-diaminopropane with the strategic advantages of the Fmoc protecting group. The hydrochloride salt form enhances the stability and handling of this diamine.

This compound serves as a versatile intermediate in the synthesis of a variety of more complex chiral molecules. With one amine protected by the Fmoc group, the remaining free primary amine is available for a wide range of chemical transformations, such as amide bond formation, alkylation, or Schiff base formation. Following this, the Fmoc group can be readily removed to expose the second amine for further functionalization.

This differential protection strategy is a powerful tool in the construction of:

Chiral Ligands: The two distinct amino groups can be sequentially functionalized to create sophisticated chiral ligands for asymmetric catalysis. The resulting ligands can coordinate to metal centers and create a chiral environment that influences the stereochemical outcome of reactions. researchgate.netachemblock.com

Peptidomimetics: The diamine backbone can be incorporated into peptide-like structures to create peptidomimetics with enhanced stability or novel biological activity. The Fmoc group is particularly well-suited for this, given its compatibility with standard peptide synthesis protocols.

Bioactive Molecules: The chiral scaffold of (R)-1,2-diaminopropane is a key feature in numerous biologically active compounds. sigmaaldrich.com The use of the Fmoc-protected derivative provides a controlled and efficient route to these targets.

The research trajectory for this compound and its analogs is focused on its application in the development of new asymmetric catalysts and the synthesis of novel therapeutic agents and other functional molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁ClN₂O₂ | achemblock.com |

| Molecular Weight | 332.83 g/mol | achemblock.com |

| Appearance | White to off-white solid | Inferred from related compounds |

| Chirality | (R) | N/A |

| Solubility | Soluble in polar organic solvents | Inferred from general chemical principles |

Table 2: Key Information for Related Compounds

| Compound Name | CAS Number | Key Application/Feature | Reference |

| (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride | 1172596-47-2 | Enantiomer of the title compound | achemblock.comreagentia.eu |

| mono-Fmoc 1,3-diaminopropane (B46017) hydrochloride | 210767-37-6 | Related diamine with a different spacer length, used in peptide synthesis | nih.gov |

| (R)-(+)-1,2-Diaminopropane | 78-90-0 (racemate) | The parent diamine without the Fmoc group | nih.gov |

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-2-aminopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11,19H2,1H3,(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRBLURFGUZUOA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 N Fmoc Propane 1,2 Diamine Hcl and Analogous Chiral Fmoc Protected Diamines

Stereoselective Construction of the Propane-1,2-diamine Core

The synthesis of the chiral propane-1,2-diamine backbone is the foundational step. Achieving high enantiomeric purity is critical, and two primary strategies are employed: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective Routes to Chiral 1,2-Propanediamine Precursors

Modern asymmetric synthesis offers several powerful methods for the direct formation of chiral 1,2-diamines. One notable approach is the copper-catalyzed hydroamination of γ-substituted allylic amines. This method facilitates the efficient construction of chiral, differentially protected vicinal diamines with high regio- and enantioselectivity under mild conditions. nih.govnih.gov The success of this transformation often hinges on the choice of the N-protecting group on the allylic amine substrate, with the pivaloyl group being particularly effective in promoting the desired hydrocupration step while suppressing side reactions like β-elimination. nih.govnih.gov

Another significant route is the reductive amination of amino alcohol precursors. For instance, 1,2-propanediamine can be synthesized via the catalytic amination of isopropanolamine in the presence of ammonia. researchgate.netchemicalpapers.com Using catalysts like Raney Nickel, this process can achieve high yields. researchgate.netchemicalpapers.com To induce enantioselectivity, this transformation can be performed as a dynamic kinetic asymmetric amination of the corresponding amino alcohols, often utilizing ruthenium-based catalysts.

Diastereomeric Resolution Techniques for Propane-1,2-diamine Enantiomers

The classical and still widely used method for obtaining enantiomerically pure propane-1,2-diamine is through the resolution of a racemic mixture. libretexts.org This technique relies on the reaction of the racemic diamine with a chiral resolving agent to form a pair of diastereomers. libretexts.orgwikipedia.org Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional methods like fractional crystallization. wikipedia.orgmdpi.com

For propane-1,2-diamine, a common and effective resolving agent is tartaric acid. wikipedia.org The reaction of racemic 1,2-diaminopropane with an enantiomerically pure form of tartaric acid (e.g., (+)-tartaric acid) yields two diastereomeric salts: (R)-diamine-(+)-tartrate and (S)-diamine-(+)-tartrate. These salts can be separated by careful crystallization. libretexts.orgwikipedia.org After separation, the desired enantiomer of the diamine is recovered by treating the purified diastereomeric salt with a strong base, such as sodium hydroxide, to liberate the free amine. wikipedia.org Other chiral acids, such as N-p-toluenesulfonylaspartic acid and N-benzoylglutamic acid, have also been used as resolving agents. wikipedia.org

Regioselective and Stereoretentive Fmoc Protection Strategies

Once the enantiomerically pure diamine is obtained, the next crucial step is the introduction of the Fmoc protecting group. This must be done regioselectively to protect only one of the two amino groups, and with retention of the stereocenter's configuration.

General Principles of Fmoc Acylation for Primary and Secondary Amines

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for primary and secondary amines, particularly in peptide synthesis. wikipedia.org Its stability to acidic conditions makes it orthogonal to other common protecting groups like the tert-butyloxycarbonyl (Boc) group. total-synthesis.com The Fmoc group is typically introduced by reacting the amine with an activated 9-fluorenylmethyl carbonate derivative.

The most common reagents for this acylation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgscielo.br The reaction mechanism involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the Fmoc reagent. total-synthesis.com This is typically carried out under Schotten-Baumann conditions, using a mild base like sodium bicarbonate or pyridine to neutralize the HCl or N-hydroxysuccinimide byproduct that is formed. total-synthesis.com

| Reagent | Typical Conditions | Byproduct |

| Fmoc-Cl | NaHCO₃, dioxane/H₂O or pyridine/CH₂Cl₂ | HCl |

| Fmoc-OSu | NaHCO₃ or other mild base, DMF | N-hydroxysuccinimide |

| Fmoc-OBt | Triethylamine | 1-Hydroxybenzotriazole |

Catalyst-Free Fmoc Protection in Aqueous Media

In a significant advancement towards greener chemical processes, catalyst-free methods for Fmoc protection have been developed using water as the solvent. researchgate.netresearchgate.net This approach is environmentally benign, avoiding the use of hazardous organic solvents. researchgate.net The protection of various aliphatic and aromatic amines with Fmoc-Cl proceeds efficiently in aqueous media under mild conditions, often at room temperature or slightly elevated temperatures (e.g., 60°C). researchgate.net

These reactions are often highly chemoselective. For instance, in molecules containing both amino and hydroxyl groups (ambident nucleophiles), the Fmoc group is selectively introduced onto the amine. researchgate.netresearchgate.net The process is operationally simple, and products can often be isolated in high yields by simple filtration, fulfilling many criteria of green chemistry. researchgate.net

Table: Comparison of Fmoc Protection Conditions

| Condition | Solvent | Catalyst | Temperature | Key Advantage |

|---|---|---|---|---|

| Classical | Dioxane, DMF, CH₂Cl₂ | Base (e.g., Pyridine) | Room Temp. | Well-established |

| Aqueous | Water | None | Room Temp. to 60°C | Environmentally friendly, high chemoselectivity researchgate.netresearchgate.net |

| Solvent-Free | None (Microwave) | None | Microwave irradiation | Rapid reaction times scielo.br |

Selective Mono-Fmoc Protection of Asymmetric Diamines

Achieving selective mono-protection of a diamine like propane-1,2-diamine is challenging because both amino groups—one primary and one secondary—are nucleophilic. Direct reaction with one equivalent of an Fmoc reagent often leads to a mixture of the starting material, the desired mono-protected product, and the di-protected byproduct. sigmaaldrich.com

Several strategies have been developed to enhance the yield of the mono-protected species. One effective method involves the initial mono-protonation of the diamine with one equivalent of an acid, such as HCl. researchgate.netscielo.org.mx This forms the diamine monohydrochloride salt. In this state, one amino group is protonated and non-nucleophilic, allowing the subsequent reaction with the protecting group precursor (e.g., Fmoc-Cl) to occur selectively at the remaining free amino group. researchgate.net

For asymmetric diamines, the inherent difference in reactivity between the primary and secondary amino groups can be exploited. However, for robust and high-yielding selective protection, a common strategy involves a multi-step process. For example, a more easily managed protecting group like Boc can be used for initial mono-protection. The remaining free amine is then protected with the Fmoc group, followed by the selective removal of the Boc group under acidic conditions, a procedure used in the synthesis of Fmoc-protected peptide nucleic acid (PNA) backbones from ethylenediamine. nih.gov Flow chemistry methods have also emerged as a powerful tool for synthesizing mono-protected diamines by providing precise control over stoichiometry and reaction time. scispace.com

Retention of Chirality During Fmoc Derivatization

The protection of a chiral amine with the Fmoc group must be conducted under conditions that prevent racemization or epimerization at the stereogenic center. Epimerization is a chemical process where an epimer transforms into its chiral counterpart, a significant side reaction to be avoided in peptide synthesis and the preparation of chiral building blocks. The chiral purity of Nα-Fmoc protected amino acid derivatives is a critical quality attribute, as the presence of diastereomeric impurities can lead to undesired pharmacological effects.

Several factors can induce epimerization during synthesis. However, the derivatization of an amine with Fmoc chloride (Fmoc-Cl) or other activated Fmoc reagents is generally considered to be a reaction that proceeds with high fidelity, retaining the original stereochemistry of the amine. Optimized hydrolysis methods for Fmoc-protected amino esters have been developed that incur no epimerization, highlighting that the Fmoc group itself is stable under specific basic and acidic conditions, allowing for selective deprotection of other groups without affecting the chiral center of the Fmoc-protected amine. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique used to confirm the enantiomeric purity of the final Fmoc-protected product.

Advanced Approaches to Fmoc-Protected Chiral Amines

Modern synthetic chemistry offers a variety of powerful methods for the asymmetric synthesis of chiral amines, which are the precursors to their Fmoc-protected analogues. These advanced approaches provide high levels of enantioselectivity and yield, utilizing catalytic amounts of chiral inductors.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. A notable example is the organocatalytic enantioselective Hosomi-Sakurai reaction, which can be used to synthesize chiral amines. For instance, the direct synthesis of Fmoc-protected homoallylic amines has been achieved through a three-component coupling of allyltrimethylsilane with in situ-formed N-Fmoc-imines, catalyzed by a chiral disulfonimide. nih.govbeilstein-journals.org This reaction proceeds with high enantioselectivity (82–97% ee) and good yields (65–84%) for a range of aromatic and aliphatic aldehydes. nih.gov The proposed mechanism involves the activation of the Fmoc-imine by the chiral Brønsted acid catalyst, allowing for a stereoselective attack of the allyl nucleophile. beilstein-journals.org

| Aldehyde | Catalyst Loading (mol%) | Time (d) | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 10 | 10 | 84 | 90 |

| 4-Nitrobenzaldehyde | 10 | 10 | 81 | 97 |

| 2-Naphthaldehyde | 10 | 10 | 75 | 92 |

| Cyclohexanecarboxaldehyde | 10 | 10 | 65 | 82 |

Table 1: Examples of Organocatalytic Hosomi-Sakurai Reaction for the Synthesis of Fmoc-Protected Homoallylic Amines. nih.gov

Transition metal catalysis provides highly efficient and selective routes to chiral amines. These methods are characterized by their broad substrate scope and functional group tolerance.

Asymmetric Hydrogenation: This is one of the most powerful and atom-economical strategies for producing optically active amines. acs.org The asymmetric hydrogenation of enamides and imines using chiral rhodium, ruthenium, or iridium catalysts is a widely used industrial process for the synthesis of chiral amines with high enantioselectivity. researchgate.net These amines can then be protected with the Fmoc group.

Asymmetric Alkylation: Nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral dialkyl carbinamines. nih.gov These methods utilize a chiral nickel/pybox catalyst to couple alkylzinc reagents with racemic α-phthalimido alkyl chlorides or N-hydroxyphthalimide (NHP) esters of protected α-amino acids, yielding protected chiral amines with good yield and high enantioselectivity. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions, such as the Suzuki coupling, are versatile for forming carbon-carbon bonds. While not directly forming the chiral amine center in all cases, they are instrumental in building the molecular framework of complex chiral amines. mdpi.com Furthermore, palladium-catalyzed asymmetric allylic amination is a powerful method for preparing enantioenriched allylic amines, which are valuable precursors for chiral diamines. nih.gov

Continuous flow chemistry has become a mature field for the efficient, safe, and scalable synthesis of chiral molecules, including active pharmaceutical ingredients (APIs) and their intermediates. nih.govnih.gov This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process optimization.

Enantioselective catalysis, including biocatalysis, organometallic catalysis, and metal-free organocatalysis, has been successfully implemented in continuous flow systems. nih.gov For example, packed-bed reactors containing immobilized chiral catalysts have been used for the continuous synthesis of chiral intermediates for pharmaceuticals like pregabalin, operating for extended periods with high yield and enantioselectivity. nih.gov The application of flow chemistry to the synthesis of chiral diamine precursors allows for a more streamlined and efficient manufacturing process.

Multicomponent reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. 20.210.105

A diastereoselective three-component synthesis of chiral o-1,2-diaminoalkyl phenols has been developed using a phenolic Mannich reaction. acs.org This reaction combines an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde to produce vicinal diamine derivatives. Interestingly, the diastereoselectivity of this reaction is temperature-dependent, allowing for the selective formation of either the anti or syn diastereomer by controlling the reaction conditions. acs.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of the first reaction is the substrate for the next. researchgate.net These processes are biomimetic and enable the rapid assembly of complex molecular architectures. Chiral primary amino alcohols and diamines have been used as organocatalysts in domino Michael-aldol reactions to produce highly functionalized cyclohexanones with excellent diastereoselectivity and high enantiomeric excess. nih.gov Such strategies can be envisioned for the efficient construction of complex chiral diamines.

Green Chemistry Principles in the Synthesis of Fmoc-Protected Amines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of Fmoc-protected amines is an area where these principles can be effectively applied.

A significant focus has been on replacing hazardous solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). researchgate.net These solvents are toxic and generate large volumes of hazardous waste. researchoutreach.org Research has identified several "greener" alternatives, including 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), γ-Valerolactone, and N-butylpyrrolidone (NBP). rgdiscovery.combiotage.com The suitability of these solvents depends on factors like resin swelling, reagent solubility, and reaction efficiency. rgdiscovery.combiotage.com For instance, NBP has shown performance on par with DMF in solid-phase peptide synthesis (SPPS) and is non-toxic and biodegradable. rgdiscovery.com

Furthermore, efforts have been made to develop catalyst-free and solvent-free conditions for the Fmoc-protection step itself. An environmentally friendly protocol for the Fmoc protection of various amines has been reported using aqueous media under mild, catalyst-free conditions. rsc.org Another eco-sustainable method utilizes ultrasonic irradiation under solvent-less conditions, leading to high yields of N-Fmoc derivatives in short reaction times without side products. scielo.br These approaches align with green chemistry principles by preventing waste, avoiding hazardous solvents, and minimizing energy requirements. researchgate.net

| Green Solvent | Key Advantages | Reference |

| N-butylpyrrolidone (NBP) | Non-toxic, biodegradable, performance comparable to DMF. | rgdiscovery.com |

| 2-methyltetrahydrofuran (2-MeTHF) | High crude purity in some syntheses, low racemization potential. | biotage.com |

| Water | Environmentally benign, catalyst-free conditions possible. | rsc.org |

| No Solvent (Ultrasound) | Reduces waste, short reaction times, high efficiency. | scielo.br |

Table 2: Greener Solvents and Conditions for Fmoc-Protection and Peptide Synthesis.

Derivatization and Functionalization Strategies Involving R 1 N Fmoc Propane 1,2 Diamine Hcl

Chemoselective Functionalization of the Free Amine Moiety

The primary amine in (R)-1-N-Fmoc-propane-1,2-diamine HCl is the more reactive site for nucleophilic attack, enabling a range of chemoselective functionalization reactions. Following neutralization of the hydrochloride salt, this free amine can readily participate in reactions such as acylation, alkylation, and sulfonylation.

For instance, acylation with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) can introduce a wide array of substituents. This process is fundamental in peptide synthesis, where the free amine acts as a nucleophile to attack the activated carboxyl group of an amino acid, forming a new peptide bond. The choice of coupling reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.

Alkylation reactions, though less common in this specific context, can be employed to introduce alkyl groups, potentially altering the steric and electronic properties of the molecule. Sulfonylation, reacting the free amine with sulfonyl chlorides, leads to the formation of sulfonamides, a common motif in pharmacologically active compounds.

The table below summarizes common chemoselective reactions for the free amine moiety.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Carboxylic Acid + Coupling Agent | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

Introduction of Orthogonal Protecting Groups for Selective Manipulation

A key strategy in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. biosynth.com In the case of (R)-1-N-Fmoc-propane-1,2-diamine, the Fmoc group is base-labile. After functionalizing the primary amine, it is often necessary to protect it with a group that is stable to the basic conditions used for Fmoc removal (e.g., piperidine (B6355638) in DMF).

For example, after acylating the primary amine, a Boc group can be introduced. Subsequently, the Fmoc group on the secondary amine can be removed with piperidine, leaving the Boc-protected amine intact. This newly liberated secondary amine is then available for further functionalization, allowing for the stepwise construction of complex molecules. This orthogonality is a fundamental principle in solid-phase peptide synthesis (SPPS). nih.govresearchgate.net

The following table outlines common orthogonal protecting groups used in conjunction with the Fmoc group.

| Protecting Group | Abbreviation | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C) |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst |

Post-Synthetic Modification Techniques for Diversification

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial synthesis. This approach is particularly valuable for creating libraries of related compounds for screening purposes. Starting with a core scaffold derived from (R)-1-N-Fmoc-propane-1,2-diamine, various functional groups can be introduced or modified in the final steps of the synthesis.

For instance, if a functional group introduced via acylation of the primary amine contains a reactive handle (e.g., an alkyne or azide), it can be further modified using "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific attachment of a wide range of molecules.

Another PSM technique involves the modification of the side chains of amino acids that have been coupled to the diamine scaffold. For example, if a lysine residue is incorporated, its side-chain amine can be selectively functionalized after the main peptide chain has been assembled.

Regioselective Reactions for the Generation of Diverse Molecular Scaffolds

The differential reactivity of the two amine groups in (R)-1-N-Fmoc-propane-1,2-diamine allows for highly regioselective reactions, which are crucial for generating diverse molecular scaffolds. nih.gov The primary amine is sterically less hindered and generally more nucleophilic than the Fmoc-protected secondary amine, directing initial reactions to this site.

This regioselectivity can be exploited to build complex heterocyclic structures. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing rings, which are prevalent in many natural products and pharmaceuticals. The specific reaction conditions, including catalysts and solvents, can influence the outcome and stereoselectivity of these cyclization reactions. rsc.org

By carefully choosing the reaction partners and conditions, a wide array of molecular architectures can be accessed from this single chiral building block. This highlights the versatility of (R)-1-N-Fmoc-propane-1,2-diamine as a starting material for the synthesis of diverse and complex molecules.

Mechanistic and Kinetic Studies of Reactions Involving R 1 N Fmoc Propane 1,2 Diamine Hcl

Elucidation of Reaction Pathways for Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in organic synthesis, particularly in peptide synthesis. wikipedia.org Its introduction to a primary amine, such as one of the amino groups in (R)-propane-1,2-diamine, follows a well-established nucleophilic substitution pathway. The reaction is typically carried out using Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) as the electrophilic source of the Fmoc group. wikipedia.orgtotal-synthesis.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the Fmoc reagent. total-synthesis.com In the case of (R)-propane-1,2-diamine, which possesses two primary amine groups of differing steric environments, the reaction must be carefully controlled to achieve mono-protection. The less sterically hindered terminal amine is generally favored for substitution.

The reaction proceeds through a tetrahedral intermediate. Subsequently, a leaving group (chloride in the case of Fmoc-Cl or succinimide for Fmoc-OSu) is expelled, and a proton is removed from the nitrogen atom, typically by a mild base present in the reaction mixture, to yield the stable N-Fmoc protected carbamate. total-synthesis.com The use of basic conditions, such as sodium bicarbonate or pyridine, is common to neutralize the acidic byproduct (HCl or N-hydroxysuccinimide) generated during the reaction. total-synthesis.com

It is important to note that direct Fmoc protection of diamines can sometimes be challenging. For instance, in the synthesis of an Fmoc-protected peptide nucleic acid backbone, a three-step process involving an initial Boc protection, followed by Fmoc protection and subsequent Boc deprotection, was found to be more effective than direct Fmocylation of ethylenediamine. nih.gov This highlights the potential for side reactions, such as the formation of di-protected species or intramolecular cyclization, which must be considered when designing a synthetic route for mono-Fmoc protected diamines like (R)-1-N-Fmoc-propane-1,2-diamine.

Investigation of Stereocontrol Mechanisms in Asymmetric Transformations

Chiral vicinal diamines, such as derivatives of (R)-propane-1,2-diamine, are highly valuable synthons and ligands in asymmetric catalysis. acs.orgacs.orgmerckmillipore.com The stereochemical information embedded in the chiral backbone of (R)-1-N-Fmoc-propane-1,2-diamine HCl can be exploited to control the stereochemical outcome of various chemical transformations. When utilized as a ligand in metal-catalyzed reactions or as an organocatalyst, the chiral environment created by the diamine dictates the facial selectivity of the approach of reactants to the catalytic center.

The mechanism of stereocontrol often involves the formation of a rigid, chiral complex between the catalyst (or ligand) and the substrate. This complex orients the reactants in a specific three-dimensional arrangement, favoring the formation of one enantiomer or diastereomer over the other. For example, in asymmetric Mannich reactions, chiral diamine-derived catalysts can effectively control the stereochemistry of the newly formed stereocenters. acs.org

Several strategies are employed to achieve high levels of stereocontrol in asymmetric synthesis:

Chiral Ligands: The use of chiral ligands to modify metal catalysts is a common approach. The ligand, in this case, a derivative of (R)-1-N-Fmoc-propane-1,2-diamine, coordinates to the metal center, creating a chiral pocket that influences the binding of the substrate and the subsequent bond-forming steps. chinesechemsoc.org

Organocatalysis: Chiral amines and their derivatives can act as organocatalysts, activating substrates through the formation of chiral iminium or enamine intermediates. The stereocenter on the diamine backbone directs the subsequent reaction pathway, leading to an enantioenriched product.

Bifunctional Catalysis: Catalysts that possess both a Lewis basic site (like an amine) and a Lewis acidic or hydrogen-bond donating site can simultaneously activate both the nucleophile and the electrophile. This dual activation in a chiral environment, which can be provided by a modified (R)-1-N-Fmoc-propane-1,2-diamine, can lead to high levels of stereoselectivity.

The precise mechanism of stereocontrol is highly dependent on the specific reaction, catalyst system, and reaction conditions. Detailed mechanistic studies, often involving computational modeling and spectroscopic analysis of intermediates, are crucial for understanding and optimizing these asymmetric transformations.

Kinetic Analysis of Reaction Progress

The study of reaction kinetics provides valuable insights into the mechanism and efficiency of chemical transformations involving this compound. Kinetic analysis involves monitoring the concentration of reactants, products, and intermediates over time to determine the rate law and activation parameters of the reaction.

For reactions involving the protection or deprotection of the amine groups, or reactions where the compound acts as a catalyst, kinetic studies can reveal the order of the reaction with respect to each component. This information helps to elucidate the molecularity of the rate-determining step. For instance, in the reaction of amines with carbon dioxide, the reaction rates have been shown to increase with increasing amine concentration and temperature, and the reaction order can be complex. researchgate.net

Table 1: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Concentration of Reactants | Generally increases rate | Higher concentration leads to more frequent molecular collisions. |

| Temperature | Generally increases rate | Provides molecules with sufficient activation energy to react. |

| Solvent Polarity | Can increase or decrease rate | Depends on the relative stabilization of reactants and the transition state. Polar solvents often accelerate reactions involving polar intermediates. altabioscience.com |

| Catalyst Concentration | Increases rate | Provides an alternative reaction pathway with a lower activation energy. |

The progress of these reactions can be monitored using various analytical techniques, including chromatography (HPLC, GC) and spectroscopy (UV-Vis, NMR). By plotting the concentration of a key species against time, the rate constant for the reaction can be determined. Furthermore, by performing experiments at different temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation. This data is crucial for optimizing reaction conditions to achieve higher yields and faster reaction times.

Characterization of Intermediates through Spectroscopic Techniques

The identification and characterization of reaction intermediates are fundamental to understanding the detailed mechanism of a chemical reaction. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose. rsc.orgthermofisher.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of compounds in solution. universalclass.com By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of product and intermediate signals. Chemical shifts, coupling constants, and signal integrations can be used to deduce the structure of transient species. For example, the formation of a tetrahedral intermediate during the Fmoc protection reaction would be accompanied by characteristic changes in the chemical shifts of the carbonyl carbon and the adjacent protons.

IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the presence of specific functional groups. thermofisher.comresearchgate.net The carbonyl group of the Fmoc protecting group has a strong and characteristic absorption in the IR spectrum. Monitoring the appearance or disappearance of this band can provide real-time information about the progress of protection or deprotection reactions. Changes in the N-H stretching and bending vibrations can also be used to follow the conversion of the primary amine to the protected carbamate.

Table 2: Spectroscopic Data for Functional Group Characterization

| Functional Group | Spectroscopic Technique | Characteristic Signal |

| Primary Amine (N-H) | IR Spectroscopy | Stretching vibrations around 3300-3500 cm⁻¹ |

| Carbonyl (C=O) of Fmoc | IR Spectroscopy | Stretching vibration around 1690-1720 cm⁻¹ |

| Aromatic C-H of Fluorenyl | ¹H NMR Spectroscopy | Signals in the aromatic region (approx. 7.2-7.8 ppm) |

| Methylene Protons of Fmoc | ¹H NMR Spectroscopy | Characteristic signals for the CH and CH₂ groups of the fluorenylmethoxy moiety |

By combining data from these and other spectroscopic techniques, such as mass spectrometry, a comprehensive picture of the reaction pathway can be constructed, including the structures of any transient intermediates. universalclass.com This detailed mechanistic understanding is essential for the rational design of new synthetic methods and catalysts.

Analytical Methodologies for Characterization and Reaction Monitoring

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

Chromatography is a cornerstone for the analysis of chiral compounds, providing the means to separate enantiomers and diastereomers, which is essential for verifying the enantiomeric purity of (R)-1-N-Fmoc-propane-1,2-diamine HCl and its derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. nih.govphenomenex.com This direct method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, separation. ntu.edu.sg For Fmoc-protected chiral amines like (R)-1-N-Fmoc-propane-1,2-diamine, polysaccharide-based CSPs are particularly effective. phenomenex.comwindows.net

These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer broad enantiorecognition capabilities. jiangnan.edu.cnmdpi.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral environment of the stationary phase. The selection of the mobile phase, which often consists of a mixture of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is crucial for optimizing selectivity and resolution.

In a typical application to assess the enantiomeric purity of (R)-1-N-Fmoc-propane-1,2-diamine, the sample would be injected onto a chiral column. The resulting chromatogram would ideally show a single peak corresponding to the (R)-enantiomer. The presence of a second peak would indicate contamination with the (S)-enantiomer, and the peak areas can be used to determine the enantiomeric excess (e.e.).

Table 1: Typical Chiral HPLC Parameters for Fmoc-Protected Chiral Amines

| Parameter | Description |

|---|---|

| Stationary Phase | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol, Heptane/Ethanol |

| Reversed Phase: Acetonitrile/Water, Methanol/Water with additives | |

| Detection | UV Absorbance (typically at ~265 nm or ~301 nm for the Fmoc group) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

An alternative to direct separation on a CSP is the indirect method, where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov However, for Fmoc-protected compounds, direct separation on a CSP is generally preferred due to its simplicity and accuracy.

Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound is a non-volatile salt, making direct GC analysis impossible. Therefore, a derivatization step is necessary to convert the analyte into a volatile and thermally stable derivative. researchgate.net

The primary and secondary amine groups in the molecule are reactive sites for derivatization. Common derivatizing agents include acylating reagents like trifluoroacetic anhydride (TFAA) or silylating agents. This achiral derivatization process must not affect the chiral center of the molecule. sigmaaldrich.com

Once derivatized, the volatile product can be analyzed on a chiral GC column. Chiral stationary phases for GC often consist of cyclodextrin derivatives. sigmaaldrich.com As the diastereomeric derivatives pass through the column, they interact differently with the CSP, leading to separation based on their stereochemistry. The use of a mass spectrometer as a detector (GC-MS) provides both high sensitivity and structural information for the eluted compounds. nih.gov This technique is particularly useful for quantifying low levels of the undesired enantiomer.

Table 2: GC Derivatization and Analysis Strategy

| Step | Description | Example Reagents |

|---|---|---|

| 1. Derivatization | Convert non-volatile amine to a volatile derivative. | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| 2. Separation | Separate enantiomeric derivatives on a chiral GC column. | Chirasil-Val, Cyclodextrin-based CSPs |

| 3. Detection | Detect and quantify the separated derivatives. | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for monitoring the progress of reactions, such as the attachment or removal of the Fmoc protecting group.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. uobasrah.edu.iqorganicchemistrydata.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the propane backbone, the methyl group, and the fluorenyl and methylene protons of the Fmoc group. The integration of these signals confirms the relative number of protons in different parts of the molecule.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. mdpi.com Characteristic signals for the carbonyl carbon of the Fmoc group (~156 ppm), the aromatic carbons of the fluorene ring (120-145 ppm), and the aliphatic carbons of the propane backbone (~20-50 ppm) would be observed. chemicalbook.com Two-dimensional NMR techniques like COSY and HSQC can be used to establish the connectivity between protons and carbons, confirming the complete structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-1-N-Fmoc-propane-1,2-diamine

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propane-CH₃ | ~1.1 | ~18 |

| Propane-CH₂ | ~2.8 - 3.2 | ~48 |

| Propane-CH | ~3.5 - 3.9 | ~50 |

| Fmoc-CH₂ | ~4.4 | ~47 |

| Fmoc-CH | ~4.2 | ~67 |

| Fmoc-Aromatic | ~7.3 - 7.8 | ~120, 125, 127, 128, 141, 144 |

| Fmoc-C=O | N/A | ~156 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For (R)-1-N-Fmoc-propane-1,2-diamine, electrospray ionization (ESI) is a common method to generate the molecular ion.

The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. libretexts.org The fragmentation pattern provides valuable structural information. For Fmoc-protected compounds, characteristic fragmentation patterns are often observed. nih.gov A common fragmentation involves the loss of the fluorenylmethoxycarbonyl group or parts of it. For instance, a neutral loss corresponding to dibenzofulvene (166 Da) or the entire Fmoc group (222 Da) is typical.

Table 4: Expected Key Ions in the Mass Spectrum of (R)-1-N-Fmoc-propane-1,2-diamine

| Ion Description | Proposed Formula | Approximate m/z |

|---|---|---|

| Protonated Molecule | [C₂₀H₂₅N₂O₂]⁺ | 325.19 |

| Loss of Dibenzofulvene | [C₅H₁₃N₂O₂]⁺ | 133.10 |

| Fmoc Cation | [C₁₅H₁₁O₂]⁺ | 223.07 |

| Fluorenyl-methyl Cation | [C₁₄H₁₁]⁺ | 179.09 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would show characteristic absorption bands. A strong absorption around 1690-1720 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carbamate in the Fmoc group. N-H stretching vibrations for the primary and secondary amines would appear in the region of 3300-3500 cm⁻¹. These specific bands can be used to monitor reactions, for example, the disappearance of the carbonyl band would indicate the successful removal of the Fmoc protecting group. irdg.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for quantifying compounds that contain a chromophore. The fluorenyl group of the Fmoc protecting group has a strong UV absorbance, making UV-Vis spectroscopy an excellent tool for reaction monitoring. mdpi.com The Fmoc group can be quantified by cleaving it from the molecule using a base like piperidine (B6355638). nih.gov The resulting dibenzofulvene-piperidine adduct has a characteristic strong absorbance maximum around 301 nm. rsc.orgmostwiedzy.pl By measuring the absorbance of the solution after cleavage and applying the Beer-Lambert law, the amount of Fmoc-protected compound can be accurately determined. thermofisher.com This method is widely used to quantify the loading of Fmoc-protected amino acids on solid-phase synthesis resins. nih.gov

Table 5: Spectroscopic Data for Fmoc Group Monitoring

| Technique | Feature | Wavenumber/Wavelength | Application |

|---|---|---|---|

| IR Spectroscopy | Carbonyl (C=O) Stretch | ~1700 cm⁻¹ | Presence/absence of Fmoc group |

| N-H Stretch | ~3300-3500 cm⁻¹ | Presence of amine groups | |

| UV-Vis Spectroscopy | Dibenzofulvene-piperidine adduct | ~301 nm (ε ≈ 7800 M⁻¹cm⁻¹) | Quantification after Fmoc cleavage |

Optical Rotation and Circular Dichroism (CD) for Chiral Purity Determination

The determination of chiral purity is a critical aspect of the characterization of enantiomerically pure compounds such as this compound. Optical rotation and circular dichroism are two chiroptical techniques that provide valuable information on the stereochemical integrity of the molecule.

Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution. This property is a fundamental characteristic of chiral substances. Each enantiomer of a chiral compound rotates plane-polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left.

The specific rotation, [α], is a standardized measure of the optical rotation of a compound. It is a characteristic physical property for a given chiral molecule under specific conditions (temperature, solvent, concentration, and wavelength of light). For this compound, measuring the specific rotation allows for the determination of its enantiomeric purity. A sample of the pure (R)-enantiomer will exhibit a specific rotation value, while its (S)-enantiomer will have a specific rotation of equal magnitude but opposite sign. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.

The enantiomeric excess (e.e.), which quantifies the purity of the chiral sample, can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the sample.

[α]max is the specific rotation of the pure enantiomer.

While a rapid and valuable technique, optical rotation is not always as accurate as chromatographic methods for determining chiral purity.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. The fluorenylmethoxycarbonyl (Fmoc) group in this compound contains aromatic chromophores. The chiral center of the propane-1,2-diamine backbone induces a chiral environment for the Fmoc group, making it CD-active.

CD spectra provide information about the stereochemistry and conformation of the molecule. The CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum of the (S)-enantiomer. This allows for the qualitative identification of the enantiomer and can be used quantitatively to determine enantiomeric purity. The technique is particularly sensitive to the secondary structure of molecules, such as peptides containing the Fmoc group. For instance, CD spectra of Fmoc-peptides often show characteristic peaks that can be attributed to structures like β-sheets.

The table below summarizes typical CD spectral regions for Fmoc-containing peptides, which are relevant due to the shared Fmoc chromophore.

| Wavelength Region (nm) | Associated Structural Feature/Transition | Typical Sign for Fmoc-Peptides |

|---|---|---|

| ~260-300 | π-π* transitions of the fluorenyl group | Positive/Negative |

| ~210-230 | β-sheet formation / Amide transitions | Negative minimum often observed researchgate.net |

| ~200-210 | π-π* transitions / Amide transitions | Positive/Negative researchgate.net |

Advanced Analytical Techniques for Reaction Progress and Product Analysis

The synthesis of this compound requires careful monitoring to ensure the desired mono-substitution and to confirm the purity and identity of the final product. Several advanced analytical techniques are indispensable for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both monitoring the progress of the reaction and for analyzing the final product's purity.

Reaction Monitoring: During the synthesis, which involves the protection of one of the two amino groups of (R)-propane-1,2-diamine with an Fmoc group, HPLC can be used to track the consumption of the starting diamine and the formation of the desired mono-Fmoc product. It can also detect the formation of the di-Fmoc-protected byproduct. By analyzing aliquots from the reaction mixture over time, the reaction can be stopped once the starting material is consumed, optimizing yield and minimizing byproduct formation.

Purity Analysis: After synthesis and purification, reverse-phase HPLC (RP-HPLC) is used to assess the chemical purity of the final this compound. The presence of any residual starting materials or byproducts can be quantified.

Chiral HPLC: To confirm the enantiomeric integrity of the product, chiral HPLC is the preferred method. This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for separating N-Fmoc protected amino compounds. phenomenex.comwindows.net This analysis is crucial to ensure that no racemization has occurred during the synthesis or purification steps. The enantiomeric excess can be accurately determined by integrating the peak areas of the two enantiomers. phenomenex.com

The following table shows representative HPLC conditions for the analysis of Fmoc-protected amino compounds.

| Parameter | Typical Conditions for Purity | Typical Conditions for Chiral Analysis |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm) | Chiral Stationary Phase (e.g., Lux Cellulose-2) phenomenex.com |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Isocratic mixture of an organic modifier (e.g., Acetonitrile) and water with an acidic additive (e.g., TFA) phenomenex.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min phenomenex.com |

| Detection | UV at 254 nm or 265 nm (Fmoc chromophore) rsc.org | UV at 220 nm or 254 nm phenomenex.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of the final product.

¹H NMR: Proton NMR provides information on the number of different types of protons and their connectivity. For this compound, the spectrum would show characteristic signals for the aromatic protons of the fluorenyl group, the methine and methylene protons of the Fmoc group's linker, and the methine and methyl protons of the propane-1,2-diamine backbone.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule, complementing the ¹H NMR data.

Reaction Monitoring: NMR can also be used to monitor the reaction's progress by observing the disappearance of signals corresponding to the starting materials and the emergence of new signals corresponding to the product. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification.

Molecular Weight Confirmation: Techniques like Electrospray Ionization (ESI-MS) are used to obtain the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming that the product has the correct molecular weight.

Reaction Monitoring: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of HPLC with the detection capabilities of MS. total-synthesis.com It can be used to monitor the reaction mixture, allowing for the identification of the starting material, the desired product, and any byproducts, even at low concentrations. nih.gov

The table below summarizes the key analytical techniques and their specific applications in the context of this compound.

| Technique | Application | Information Obtained |

|---|---|---|

| HPLC | Reaction monitoring, Purity assessment | Conversion of starting material, formation of product and byproducts, percentage purity |

| Chiral HPLC | Enantiomeric purity determination | Enantiomeric excess (e.e. %), confirmation of stereochemical integrity |

| NMR (¹H, ¹³C) | Structural elucidation | Confirmation of chemical structure, proton and carbon environments |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular mass of the product and any impurities |

| LC-MS | Reaction monitoring, Impurity profiling | Real-time tracking of reaction components, identification of trace-level byproducts |

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Pathways for Chiral Diamines

The synthesis of enantiomerically pure vicinal diamines is a significant challenge in modern chemical methodology, yet it is crucial for creating new catalysts and pharmaceuticals. acs.orgmerckmillipore.com The demand for efficient and highly selective methods is driving research into innovative synthetic strategies.

Future work will likely focus on refining existing methods and discovering new ones to overcome current limitations. Promising areas of research include:

Organocatalysis : The use of small organic molecules, such as proline and axially chiral amino sulfonamides, to catalyze the asymmetric synthesis of vicinal diamines through reactions like the Mannich reaction is a growing field. acs.org

Sequential Catalysis : Combining different catalytic systems in a one-pot sequence, such as palladium- and rhodium-catalyzed reactions, offers a powerful strategy for constructing complex, polyfunctionalized diamines from simple starting materials. nih.gov

Metal-Catalyzed Asymmetric Reactions : The development of novel catalyst systems, for instance, those based on iridium for umpolung allylation of imines or rhodium for three-component reactions, provides efficient routes to chiral vicinal diamines with high diastereoselectivity. acs.orgrsc.org A copper-catalyzed reductive coupling of imines and allenamides has also been shown to be a cost-effective method for producing chiral 1,2-diamino synthons. acs.orgnih.gov

Desymmetrization : The enantioselective N-monoallylation of meso-vicinal diamines using a chiral π-allyl-palladium catalyst is an effective desymmetrization strategy to produce chiral diamine derivatives. nih.gov

Researchers are continually seeking methods that are not only highly selective but also practical, convenient, and utilize readily available starting materials under mild conditions. youtube.com

Table 1: Emerging Stereoselective Synthetic Pathways for Chiral Diamines

| Synthetic Strategy | Catalyst/Reagent Example | Key Transformation | Potential Advantages |

|---|---|---|---|

| Organocatalytic Mannich Reaction | Proline / Axially chiral amino sulfonamides | N-protected aminoacetaldehydes + N-Boc-imines | Metal-free, direct asymmetric C-C bond formation |

| Sequential Pd and Rh Catalysis | Pd₂(dba)₃ / Chiral ligand & Rh₂(esp)₂ | Allylic amination followed by aziridination | Access to complex polyfunctionalized diamines |

| Iridium-Catalyzed Allylation | Low-loading Iridium catalyst | Umpolung allylation of α-amino aldimines | Mild conditions, broad functional group tolerance |

| Rh-Catalyzed Three-Component Reaction | Rhodium catalyst | Diazo compounds + diarylmethanimines + ketimines | High yields and diastereoselectivities for diamines |

| Copper-Catalyzed Reductive Coupling | Copper catalyst / Chiral ligand | Allenamides + N-alkyl substituted aldimines | Cost-effective, high diastereoselectivity |

Expansion of Catalytic Applications to Challenging Transformations

Chiral diamines are foundational to a variety of catalysts used in asymmetric reactions. sigmaaldrich.com Future research aims to apply these catalysts to more complex and challenging chemical transformations, particularly those that are important for green chemistry and the synthesis of bioactive molecules.

Key areas for expansion include:

Biomimetic Catalysis : Designing chiral diamine catalysts that mimic enzymatic reactions can lead to highly efficient and selective transformations in environmentally friendly solvents like water. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org This approach seeks to combine the high efficiency of enzymes with the broad applicability of organo- or metallo-catalysts. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org

C-N Bond Formation : The introduction of nitrogen into carbonyl groups is a challenging but important transformation in organic synthesis. mdpi.com Chiral diamine organocatalysts are being developed for reactions like the N-selective nitroso aldol reaction, which can produce α-hydroxyamino ketones with high enantioselectivity. mdpi.comresearchgate.net

Hydroamination : Nickel-catalyzed hydroamination of unactivated alkenes represents a direct method for creating C-N bonds. acs.org The development of chiral ligands based on diamine scaffolds can enable highly regio- and enantioselective additions, providing access to a wide range of chiral amines. acs.org

Environmentally Benign Reactions : A significant future direction is the development of pluripotent chiral diamine ligands that demonstrate excellent reactivity and stereoselectivity in green solvents, reducing the reliance on traditional organic solvents. chemrxiv.orgchemrxiv.orgresearchgate.netchemrxiv.org

The goal is to create versatile and robust catalysts that can be applied to a wide array of substrates and reaction types, pushing the boundaries of what is synthetically possible. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Challenging Transformations Catalyzed by Chiral Diamine Systems

| Transformation | Catalyst System | Substrates | Significance |

|---|---|---|---|

| Asymmetric Additions in Water | Chiral Diamine Ligand | Arylboronic acids and cyclic N-sulfonyl ketimides | Environmentally friendly synthesis of chiral sulfonamides |

| Nitroso Aldol Reaction | Protonated Chiral 1,2-Diamine | Cyclohexanone and Nitrosobenzene | N-selective introduction of nitrogen to carbonyls |

| Hydroamination of Alkenes | Nickel / Chiral Ligand | Unactivated Alkenes and Anthranils | Direct and selective synthesis of chiral arylamines |

| Asymmetric N-allylation | π-allyl-Pd / Chiral Ligand | meso-vicinal diamine bistrisylamides | Desymmetrization to produce valuable chiral synthons |

Integration into Automated and High-Throughput Chemical Synthesis Platforms

The discovery of new drugs and catalysts is often accelerated by high-throughput experimentation (HTE). acs.org Integrating the synthesis and screening of chiral compounds like (R)-1-N-Fmoc-propane-1,2-diamine HCl into automated platforms is a critical area of future research. This involves developing rapid and reliable methods for both synthesis and analysis.

Future developments will likely focus on:

High-Throughput Screening (HTS) Assays : Novel screening protocols are being developed to quickly determine the concentration and enantiomeric excess (ee) of chiral amines. nih.gov These methods often use fluorescence or circular dichroism and are amenable to a 384-well plate format, allowing for the rapid analysis of hundreds of samples. nih.govnih.gov

Parallel Synthesis : HTE platforms enable the parallel execution of hundreds or thousands of reaction variations in a matter of hours. nih.gov This allows for the rapid optimization of reaction conditions and the exploration of a diverse chemical space, accelerating the discovery of new catalysts and reaction pathways. acs.org

Automation and Miniaturization : Coupling HTE with technologies like flow chemistry and automated liquid handlers allows for the synthesis and screening of compound libraries on a microscale. This not only speeds up the discovery process but also reduces waste and improves efficiency. acs.org

The ability to rapidly screen combinatorial libraries of chiral ligands and catalysts will be a significant driver in the discovery of new asymmetric transformations. nih.gov

Exploration of New Functional Materials and Probes Incorporating the Chiral Diamine Scaffold

The rigid and stereochemically defined structure of chiral diamines makes them excellent building blocks for the creation of new functional materials and molecular probes.

Emerging applications in this area include:

Chiral Hybrid Materials : Incorporating chiral diamines into materials like graphene can create chiral nanocomposites with unique thermal, electrical, and morphological properties. nih.gov These materials have potential applications in asymmetric catalysis and enantioselective separations. nih.gov

Fluorescent Probes and Sensors : The chiral diamine scaffold can be integrated into fluorescent molecules to create probes for detecting specific ions or changes in the local environment. For example, chiral aminoquinoline derivatives have been developed as fluorescent pH probes for bioimaging, exhibiting strong pH-dependent fluorescence. nih.gov Similarly, ortho-diamine structures have been used to create fluorescent probes for the real-time monitoring of toxic chemicals like phosgene. mdpi.com

Bioimaging : Fluorescent probes based on chiral diamine structures can be designed to be cell-permeable, allowing for the real-time monitoring of biological processes and microenvironments within living cells and organisms. nih.govacs.orgnih.gov The development of probes with features like large Stokes shifts and "turn-on" fluorescence mechanisms is a key area of research. nih.govmdpi.com

The rational design of these materials and probes, leveraging the unique properties of the chiral diamine scaffold, is expected to lead to significant advancements in materials science, analytical chemistry, and chemical biology. acs.org

Q & A

Q. How to design a study comparing the stability of this compound with its (S)-enantiomer in aqueous buffers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.